molecular formula C12H12O4 B2967208 6,7-dihydroxy-4-propyl-2H-chromen-2-one CAS No. 15941-64-7

6,7-dihydroxy-4-propyl-2H-chromen-2-one

Cat. No. B2967208
CAS RN: 15941-64-7
M. Wt: 220.224
InChI Key: NCUJEKUJNOKYLB-UHFFFAOYSA-N
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Description

“6,7-dihydroxy-4-propyl-2H-chromen-2-one” is a chemical compound with the molecular formula C12H12O4 . It is a type of coumarin, a class of compounds that are widely found in nature and have been used in herbal medicines since early ages .


Synthesis Analysis

The synthesis of coumarin derivatives like “6,7-dihydroxy-4-propyl-2H-chromen-2-one” has been a subject of interest for many organic and pharmaceutical chemists . Various methods have been developed for the synthesis of coumarin systems, including classical and non-classical conditions, particularly under green conditions such as using green solvents, catalysts, and other procedures .


Molecular Structure Analysis

The molecular structure of “6,7-dihydroxy-4-propyl-2H-chromen-2-one” can be represented by the InChI code: 1S/C12H12O4/c1-2-3-7-4-12(15)16-11-6-10(14)9(13)5-8(7)11/h4-6,13-14H,2-3H2,1H3 . This indicates that the molecule consists of 12 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms .

Scientific Research Applications

Inhibition of Carbonic Anhydrases

6,7-Dihydroxy-4-propyl-2H-chromen-2-one and its derivatives have been investigated for their potential to inhibit human carbonic anhydrases I and II. These enzymes are involved in various physiological processes, including respiration and acid-base balance. The inhibition of these enzymes by 6,7-dihydroxy chromenones, including 6,7-dihydroxy-4-propyl-2H-chromen-2-one, highlights their potential use in medical chemistry and enzyme inhibition studies (Basaran et al., 2008).

Photovoltaic Properties for Solar Cells

Another significant application is in the field of photovoltaics. Derivatives of 6,7-dihydroxy-4-propyl-2H-chromen-2-one have been studied for their electronic and photovoltaic properties, specifically as photosensitizers in dye-sensitized solar cells. These compounds show potential in improving light-capturing and electron injection capabilities, which are crucial for enhancing photoelectric conversion efficiency (Gad et al., 2020).

Molecular Docking and Structural Analysis

Studies also include molecular docking and structural analysis of compounds related to 6,7-dihydroxy-4-propyl-2H-chromen-2-one. Such research provides insights into the interactions of these molecules at the molecular level, aiding in the understanding of their potential biological activities and pharmaceutical applications (Sert et al., 2018).

Synthesis and Characterization for Medicinal Chemistry

The synthesis and characterization of novel derivatives of 6,7-dihydroxy-4-propyl-2H-chromen-2-one are also an area of interest. These studies focus on developing new compounds with potential medicinal properties, exploring their chemical structures, and assessing their biological activities (Alonzi et al., 2014).

Future Directions

The future directions in the research of “6,7-dihydroxy-4-propyl-2H-chromen-2-one” and similar coumarin derivatives could involve exploring their potential biological activities and developing more efficient and environmentally friendly synthesis methods . Further studies could also focus on the design and development of potent leads of 2H/4H-chromen-2-one analogs for their promising biological activities .

properties

IUPAC Name

6,7-dihydroxy-4-propylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-2-3-7-4-12(15)16-11-6-10(14)9(13)5-8(7)11/h4-6,13-14H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCUJEKUJNOKYLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=CC(=C(C=C12)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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